

# A Researcher's Guide to NocII/NOSIP Antibodies: A Cross-Reactivity Comparison

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## Compound of Interest

Compound Name: *NocII*

Cat. No.: *B561544*

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For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of commercially available polyclonal antibodies targeting the Nitric Oxide Synthase Interacting Protein (**NocII**/NOSIP), a key regulator in nitric oxide signaling. We present a summary of key antibody characteristics, predicted cross-reactivity data based on immunogen sequence alignment, and detailed experimental protocols for in-house validation.

## Introduction to NocII/NOSIP

**NocII**, also known as Nitric Oxide Synthase Interacting Protein (NOSIP), is a 34 kDa protein that plays a crucial role in regulating the activity and subcellular localization of endothelial nitric oxide synthase (eNOS). By binding to eNOS, **NocII** promotes its translocation from the plasma membrane to intracellular sites, leading to a reduction in nitric oxide (NO) production. This interaction is a key regulatory point in NO signaling pathways, which are implicated in various physiological processes, including vasodilation, neurotransmission, and immune responses. Given its importance, the specific and reliable detection of **NocII** is critical for research in these areas.

## Commercial Antibody Comparison

This section provides a comparative overview of several commercially available polyclonal antibodies against **NocII**/NOSIP. The data has been compiled from vendor datasheets. It is important to note that the exact immunogen sequences are often proprietary and not publicly available.

Vendor	Catalog Number	Clonality	Immunogen Description	Host	Validated Applications
Abcam	ab241397	Polyclonal	Recombinant fragment corresponding to Human NocII	Rabbit	WB, IP
Assay Genie	CAB21530	Polyclonal	Recombinant fusion protein of human NOSIP	Rabbit	WB
Cloud-Clone Corp.	PAA330Hu01	Polyclonal	Recombinant NOSIP (Gly62~Ser295)	Rabbit	WB, IHC, ICC
Proteintech	27979-1-AP	Polyclonal	Recombinant fusion protein of human NOSIP	Rabbit	WB, IHC, IF
Abbexa	abx029631	Polyclonal	KLH-conjugated synthetic peptide (aa 67-95 of human NOSIP)	Rabbit	WB, ELISA

## Predicted Cross-Reactivity Analysis

To predict the potential cross-reactivity of these antibodies across different species, a sequence alignment of the human, mouse, and rat **NocII**/NOSIP proteins was performed using BLAST (Basic Local Alignment Search Tool). The percentage identity indicates the likelihood of an antibody recognizing the ortholog in a different species. Antibodies raised against full-length or

large fragments of the human protein are highly likely to cross-react with mouse and rat orthologs due to the high sequence similarity.

Species	UniProt Accession	Human (Q9Y314) % Identity	Mouse (Q9D6T0) % Identity	Rat (Q5XIF3) % Identity
Human	Q9Y314	100%	91%	90%
Mouse	Q9D6T0	91%	100%	93%
Rat	Q5XIF3	90%	93%	100%

Note: This table provides a prediction based on sequence homology. Experimental validation is essential to confirm cross-reactivity.

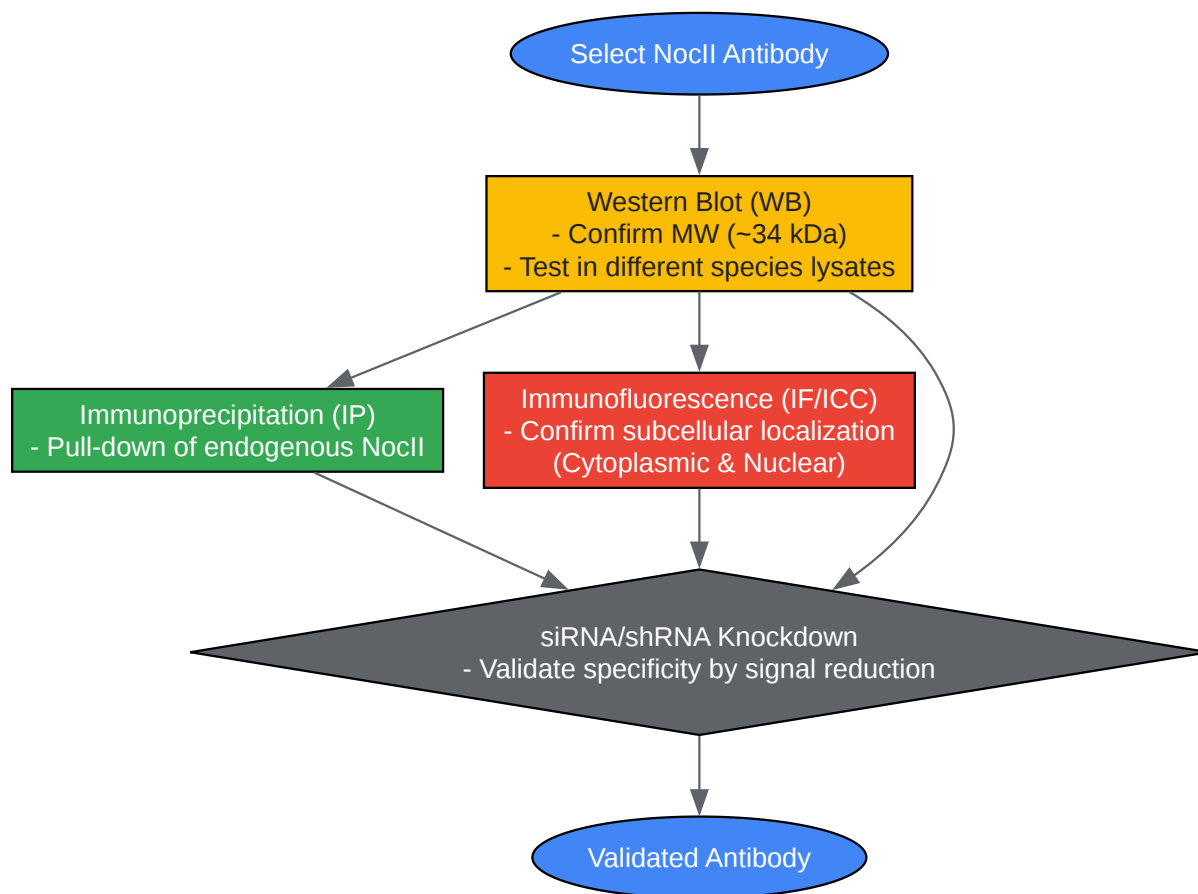
## NocII/NOSIP Signaling Pathway

**NocII/NOSIP** is a negative regulator of eNOS. In the basal state, eNOS is localized to the plasma membrane, often within caveolae, where it is active and produces nitric oxide. Upon interaction with **NocII**, eNOS is translocated to intracellular compartments, including the Golgi apparatus and cytoskeleton, leading to the inhibition of NO synthesis.

**Figure 1.** NocII/NOSIP-mediated regulation of eNOS activity and localization.

## Experimental Validation Workflow

The following diagram illustrates a typical workflow for validating the specificity and cross-reactivity of a **NocII/NOSIP** antibody.



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**Figure 2.** A comprehensive workflow for **NocII**/NOSIP antibody validation.

## Experimental Protocols

Detailed protocols for key validation experiments are provided below. Researchers should optimize these protocols for their specific experimental conditions.

### Western Blotting

This protocol is optimized for the detection of **NocII**/NOSIP (~34 kDa) in cell lysates.

- Sample Preparation:

- Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE:
  - Load samples onto a 12% polyacrylamide gel.
  - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer proteins to a PVDF membrane at 100V for 60-90 minutes at 4°C.
  - Confirm transfer using Ponceau S staining.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
  - Incubate the membrane with the primary **NocII**/NOSIP antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

## Immunoprecipitation

This protocol is designed for the immunoprecipitation of endogenous **NocII**/NOSIP from cell lysates.

- Cell Lysis:
  - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors.
  - Centrifuge to pellet cell debris and collect the supernatant.
- Pre-clearing:
  - Incubate the lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
  - Centrifuge and collect the pre-cleared supernatant.
- Immunoprecipitation:
  - Incubate the pre-cleared lysate with 1-5 µg of the primary **NocII**/NOSIP antibody for 2-4 hours or overnight at 4°C with gentle rotation.
  - Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
  - Pellet the beads and wash three to five times with ice-cold lysis buffer.
- Elution and Analysis:
  - Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
  - Analyze the eluate by Western blotting using the same or a different **NocII**/NOSIP antibody.

## Immunofluorescence

This protocol is for visualizing the subcellular localization of **NocII**/NOSIP, which is reported to be both cytoplasmic and nuclear.

- Cell Preparation:
  - Grow cells on sterile glass coverslips in a petri dish.
- Fixation and Permeabilization:
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash three times with PBS.
  - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking:
  - Wash three times with PBS.
  - Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30-60 minutes.
- Antibody Incubation:
  - Incubate with the primary **NocII**/NOSIP antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
  - Wash three times with PBST.
  - Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- Staining and Mounting:
  - Wash three times with PBST.
  - Counterstain nuclei with DAPI for 5 minutes.
  - Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

- Imaging:
  - Visualize the staining using a fluorescence or confocal microscope.

## Conclusion

The selection of a highly specific and well-validated **NocII**/NOSIP antibody is crucial for advancing our understanding of nitric oxide signaling. While all the antibodies listed in this guide are polyclonal, their immunogens vary, which may influence their performance and cross-reactivity. The provided data and protocols offer a framework for researchers to make an informed decision and to rigorously validate their chosen antibody in their specific experimental context. Independent verification of antibody performance remains the gold standard for ensuring data quality and reproducibility.

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